molecular formula C18H15N3O2S2 B3002364 (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide CAS No. 356572-79-7

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide

Cat. No.: B3002364
CAS No.: 356572-79-7
M. Wt: 369.46
InChI Key: BEIYJBPHPLZIAA-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide is a synthetic compound designed for biochemical research, featuring the β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold. This scaffold is recognized as a core inhibitory structure for tyrosinase, a key enzyme in the melanogenesis pathway . Primary Research Applications & Value: Potent Tyrosinase Inhibition: Compounds based on the PUSTC scaffold have demonstrated significantly stronger inhibitory activity against mushroom tyrosinase than kojic acid, a standard reference inhibitor. Some derivatives have shown IC50 values in the sub-micromolar range (e.g., 0.47 µM), representing a potency over 140-fold higher than kojic acid . This makes them highly valuable for studying hyperpigmentation and developing potential skin-lightening agents. Anti-Melanogenic Activity: In cellular assays using B16F10 melanoma cells, closely related PUSTC derivatives significantly and concentration-dependently reduced intracellular melanin content. The anti-melanogenic effect of these compounds at low micromolar concentrations was considerably greater than that of kojic acid, indicating their potential for investigating melanogenesis regulation . Mechanism of Action: Kinetic studies indicate that these compounds act as competitive tyrosinase inhibitors , binding directly to the enzyme's active site. This mechanism is supported by high binding affinities observed in molecular docking simulations with both mushroom and human tyrosinase homology models . The rhodanine (2-thioxothiazolidin-4-one) core is also investigated for its activity as a transthyretin (TTR) stabilizer, relevant in research on amyloidosis . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c22-16(20-15-8-4-5-10-19-15)9-11-21-17(23)14(25-18(21)24)12-13-6-2-1-3-7-13/h1-8,10,12H,9,11H2,(H,19,20,22)/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIYJBPHPLZIAA-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This compound belongs to the thiazolidinone class, which is known for various therapeutic effects, including anti-inflammatory and antimicrobial properties. The purpose of this article is to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

  • Molecular Formula : C13H11N3O3S2
  • Molecular Weight : 293.36 g/mol
  • CAS Number : 1266675-59-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

1. Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. In a study assessing the antibacterial activity against multiple strains of bacteria, it was found that compounds similar to (Z)-3-(5-benzylidene...) demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, showing promising results for further development as antimicrobial agents.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

2. Antifungal Activity

In addition to antibacterial effects, this compound also exhibits antifungal properties. Studies have shown that it can inhibit the growth of various Candida species, which are significant pathogens in immunocompromised patients.

Fungal Strain MIC (µg/mL)
Candida albicans16
Candida glabrata32

3. Enzyme Inhibition

One of the notable biological activities of (Z)-3-(5-benzylidene...) is its role as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. The compound's ability to inhibit this enzyme suggests potential applications in diabetes management. In vitro studies have shown that it effectively reduces aldose reductase activity with an IC50 value indicating its potency.

Study on Aldose Reductase Inhibition

A study conducted by Kucerova-Chlupacova et al. (2020) investigated the inhibitory effects of various thiazolidinone derivatives on aldose reductase. The findings revealed that (Z)-3-(5-benzylidene...) significantly inhibited the enzyme's activity, demonstrating a potential pathway for therapeutic intervention in diabetic complications .

Quantum-Chemical Calculations

Furthermore, quantum chemical calculations using density functional theory (DFT) have been employed to understand the interaction between this compound and biological targets at a molecular level. These studies suggest that structural modifications can enhance biological activity and selectivity towards specific enzymes or receptors .

Comparison with Similar Compounds

Key Observations :

  • Benzylidene Modifications: Methyl (4-position) and methoxy (2-position) groups increase molar mass and density compared to the unsubstituted target compound.
  • Aryl/Heteroaryl Groups: Pyridin-2-yl (target) is less polar than 3-hydroxyphenyl or 3-methoxyphenyl , suggesting differences in solubility and hydrogen-bonding capacity.

Physicochemical Properties

  • Density : Substituted benzylidene analogs (e.g., 4-methyl: 1.43 g/cm³ ; 2-methoxy: 1.4 g/cm³ ) show higher densities than unsubstituted derivatives, likely due to increased molecular packing efficiency.
  • pKa: The 3-hydroxyphenyl analog (pKa 9.53 ) suggests moderate acidity, influenced by the phenolic -OH group. Pyridin-2-yl (target) may exhibit basicity due to the nitrogen lone pair, though experimental data is lacking.
  • Molecular Weight : Methoxy-substituted derivatives (412.525–428.52 g/mol ) exceed the target’s calculated mass (396.48 g/mol), highlighting the impact of substituents on bulk.

Q & A

Q. How to analyze reaction kinetics for mechanistic insights?

  • Methodological Answer : Use stopped-flow NMR or UV-Vis spectroscopy to monitor reaction progress. Fit data to kinetic models (e.g., pseudo-first-order) to determine rate constants and propose mechanisms .

Q. What statistical tools are recommended for high-throughput screening data?

  • Methodological Answer : Principal Component Analysis (PCA) reduces dimensionality in large datasets, while machine learning (e.g., Random Forest) identifies key structural features correlated with activity .

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